molecular formula C19H21NOS B1613853 3-Methyl-4'-thiomorpholinomethylbenzophenone CAS No. 898782-25-7

3-Methyl-4'-thiomorpholinomethylbenzophenone

Cat. No. B1613853
M. Wt: 311.4 g/mol
InChI Key: UVIYFWWHBSDUTH-UHFFFAOYSA-N
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Description

3-Methyl-4'-thiomorpholinomethylbenzophenone (MMBP) is an organic compound with a molecular formula of C16H17NO2S. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of pharmaceuticals and other compounds. MMBP is a versatile compound that has a wide range of applications in the scientific and medical fields.

Scientific Research Applications

Photophysical Properties and Organic Electronics Applications

Research into conjugated polymers incorporating donor−acceptor architectures, such as carbazole−quinoline and phenothiazine−quinoline copolymers, has demonstrated significant potential for application in organic electronics due to their large intramolecular charge transfer. These materials exhibit distinct photophysical properties, including smaller optical band gaps and positive solvatochromism, indicating their suitability for use in optoelectronic devices (Jenekhe, Lu, & Alam, 2001).

Structural Analysis and Drug Design

In the realm of drug design and structural analysis, the synthesis and crystal structure analysis of specific compounds, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, have been explored. These studies provide insights into the molecular interactions and stability of potential pharmaceutical compounds, highlighting the role of such chemical entities in the development of new therapeutic agents (Sun et al., 2021).

Environmental Remediation

Another significant application area is environmental remediation, where specific compounds are studied for their ability to degrade toxic pollutants. For instance, the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 has been investigated, demonstrating the potential of microbial action in breaking down harmful organic compounds in the environment. This research underscores the importance of understanding the chemical and biological interactions for effective environmental decontamination (Bhushan et al., 2000).

Corrosion Inhibition

The study of chemical compounds as corrosion inhibitors is another area of application. Compounds derived from quinazolinone have been synthesized and evaluated for their efficiency in preventing mild steel corrosion in acidic environments. These studies not only advance our understanding of material protection but also contribute to the development of more durable and resistant alloys and coatings for industrial applications (Errahmany et al., 2020).

properties

IUPAC Name

(3-methylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-15-3-2-4-18(13-15)19(21)17-7-5-16(6-8-17)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIYFWWHBSDUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642898
Record name (3-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4'-thiomorpholinomethylbenzophenone

CAS RN

898782-25-7
Record name Methanone, (3-methylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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